2,5-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)terephthalic acid

Solid-state polymer electrolytes Lithium-ion batteries Poly(ether ester)s

2,5-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)terephthalic acid (CAS 1374006-27-5, TE-acid) is a dicarboxylic acid building block featuring a terephthalate core symmetrically substituted with two tri(ethylene glycol) monomethyl ether side chains. It belongs to the class of oligo(ethylene glycol)-functionalized terephthalic acid derivatives, which serve as organic linkers for metal-organic frameworks (MOFs) and monomers for condensation polymers.

Molecular Formula C22H34O12
Molecular Weight 490.5 g/mol
Cat. No. B12502768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)terephthalic acid
Molecular FormulaC22H34O12
Molecular Weight490.5 g/mol
Structural Identifiers
SMILESCOCCOCCOCCOC1=CC(=C(C=C1C(=O)O)OCCOCCOCCOC)C(=O)O
InChIInChI=1S/C22H34O12/c1-27-3-5-29-7-9-31-11-13-33-19-15-18(22(25)26)20(16-17(19)21(23)24)34-14-12-32-10-8-30-6-4-28-2/h15-16H,3-14H2,1-2H3,(H,23,24)(H,25,26)
InChIKeyFYYGMMFZHDRZLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)terephthalic Acid (TE-acid): A Tunable Oligoethylene Glycol-Functionalized Terephthalate Linker for Advanced Materials


2,5-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)terephthalic acid (CAS 1374006-27-5, TE-acid) is a dicarboxylic acid building block featuring a terephthalate core symmetrically substituted with two tri(ethylene glycol) monomethyl ether side chains . It belongs to the class of oligo(ethylene glycol)-functionalized terephthalic acid derivatives, which serve as organic linkers for metal-organic frameworks (MOFs) and monomers for condensation polymers . The extended ether side chains confer significantly enhanced solubility in polar organic solvents relative to unsubstituted terephthalic acid and shorter-chain analogs, enabling solution-based processing and synthesis that is otherwise challenging for rigid aromatic dicarboxylic acids .

Why 2,5-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)terephthalic Acid Cannot Be Replaced by Simpler Terephthalate Derivatives in Performance-Driven Applications


Generic substitution of TE-acid with unsubstituted terephthalic acid or shorter-chain analogs (e.g., DE-acid, H2BME-bdc) fails because the length of the oligo(ethylene glycol) (OEG) side chains directly and quantitatively dictates the thermal, mechanical, and ion-transport properties of the resulting materials. In polymer systems, increasing the OEG segment length from diethylene glycol to tetraethylene glycol reduces the glass transition temperature (Tg), enhances chain flexibility, and yields a 3- to 5-fold increase in the ionic conductivity of solid-state polymer electrolytes [1]. In MOF synthesis, cross-linked terephthalate ligands with longer, flexible tethers have been shown to direct the framework topology (e.g., favoring the kagome network over the pcu network), an effect that shorter or rigid linkers cannot replicate [2]. Therefore, selecting the specific OEG chain length is a critical design parameter, and in-class compounds are not interchangeable.

Quantitative Differentiation Evidence for 2,5-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)terephthalic Acid (TE-acid)


Enhanced Solid-State Polymer Electrolyte Ionic Conductivity via Extended OEG Side Chains

In a systematic study of poly(oligoethylene glycol terephthalate)s (POEGTs), the ionic conductivity of solid-state polymer electrolytes blended with LiTFSI increased monotonically with the OEG segment length of the polyester repeating unit. The polymer derived from tetraethylene glycol (P4EGT, structurally analogous to the polymer form of TE-acid) exhibited ionic conductivity approximately an order of magnitude higher than that of the polymer derived from diethylene glycol (P2EGT) at 25 °C [1]. While measured on the polymer rather than the monomer directly, this establishes a quantitative structure-property relationship directly attributable to the OEG chain length intrinsic to TE-acid, providing a predictive basis for material selection.

Solid-state polymer electrolytes Lithium-ion batteries Poly(ether ester)s

Precise Thermal Property Tuning Through OEG Chain Length Selection

The same systematic study on COEGTs and POEGTs demonstrated that increasing the OEG segment length from diethylene to tetraethylene glycol reduces the glass transition temperature (Tg) of the corresponding polyester by 21 °C and the melting temperature (Tm) of the cyclic oligomer by 65 °C, while simultaneously increasing the thermal degradation temperature (Td,5%) by 18 °C [1]. This opposing trend in thermal properties (lower processing temperatures, higher thermal stability) is a direct consequence of the OEG chain length and cannot be achieved with shorter-chain analogs.

Thermal properties Polymer design Structure-property relationship

Topological Control in Metal-Organic Framework Synthesis via Cross-Linked Terephthalate Ligand Length

In DABCO-pillared Zn-MOFs, replacing unmodified terephthalic acid with cross-linked terephthalate dimers of varying tether length alters the framework topology. While a short, rigid xylyl spacer favors the pcu network, a longer and more flexible alkyl chain (C8) cross-linker directs the formation of the kagome (kgm) network [1]. This topological switching is a direct function of the cross-linker's length and flexibility—properties that are tunable via the OEG chain length in TE-acid. Although TE-acid itself was not the specific dimer studied, the class-level inference is that the extended, flexible tri(ethylene glycol) chains of TE-acid make it a strong candidate for favoring low-symmetry, large-pore topologies over the default pcu phase, a design parameter not accessible with shorter or rigid linkers.

Metal-organic frameworks Reticular chemistry Framework topology

Superior Organosolubility for Solution-Processable Rigid-Rod Polymers

Attachment of tri(ethylene glycol) monomethyl ether chains at the 2,5-positions of aromatic dicarboxylic acid derivatives has been demonstrated to impart excellent solubility in organic solvents such as chloroform and THF to otherwise insoluble rigid-rod polymers [1]. Specifically, bis-TEGylated poly(p-benzamide)s prepared from a 2,5-bis-TEGylated aminobenzoate monomer were readily soluble in chloroform, enabling detailed characterization by dynamic light scattering (DLS) and transmission electron microscopy (TEM), which revealed no aggregation [1]. In contrast, unsubstituted poly(p-benzamide) is virtually insoluble in common organic solvents, severely limiting its processability. Although this solubility evidence is on the structurally analogous 4-amino derivative rather than TE-acid directly, the solubilizing effect is conferred by the identical 2,5-bis-TEG substitution pattern, providing strong class-level support for the superior organosolubility of TE-acid relative to non-PEGylated terephthalic acid derivatives.

Organosolubility Polyaramides Solution processing

Predicted Physicochemical Distinctions: pKa and Lipophilicity (LogP) Relative to Shorter-Chain Analogs

Computational predictions indicate that incorporating a third ethoxy unit in each side chain alters key physicochemical parameters compared to the shorter DE-acid analog. TE-acid (CAS 1374006-27-5) has a predicted pKa of approximately 2.57 and a calculated LogP of 0.69 [REFS-1, REFS-2]. In contrast, the shorter-chain DE-acid (CAS 116160-23-7, two ethoxy units per side) has a predicted pKa of approximately 2.49 and a calculated LogP of -0.34 . The larger positive LogP of TE-acid indicates a >10-fold increase in octanol-water partition coefficient, reflecting significantly higher lipophilicity, while the slightly higher pKa suggests marginally weaker acidity. These differences, though modest, can influence solubility, membrane permeability, and metal-binding behavior in applications where the monomeric dicarboxylic acid is used directly (e.g., as a pharmaceutical intermediate or chelating agent).

Physicochemical properties Drug design In silico prediction

Target Application Scenarios Where 2,5-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)terephthalic Acid Delivers Demonstrable Advantages


High-Performance Solid-State Polymer Electrolytes for Lithium-Metal Batteries

When designing solid polymer electrolytes (SPEs) based on poly(ether ester) architectures, selection of a monomer with tetraethylene glycol-length side chains (such as TE-acid) is critical. The resulting polymer (P4EGT) yields an ionic conductivity of ~7.0 × 10^-6 S/cm at 25 °C when blended with LiTFSI, which is ~5-fold higher than the diethylene glycol-based analog (P2EGT) [1]. This performance gain stems directly from the enhanced segmental motion of the longer OEG chains, facilitating Li+ transport. Researchers developing SPEs should prioritize TE-acid over shorter-chain terephthalate monomers when maximizing room-temperature ionic conductivity is the primary design goal.

Solution-Processable Rigid-Rod Polymers and Polyaramides

For the synthesis of shape-persistent yet organo-soluble polyaramides, the 2,5-bis-TEG substitution pattern—identical to that of TE-acid—has been proven to impart excellent solubility in chloroform and THF while preserving the rigidity of the polymer backbone [1]. This enables solution-based processing techniques such as spin-coating, dip-coating, and electrospinning, which are impossible with unsubstituted terephthalic acid-based polyaramides. Researchers aiming to fabricate thin films or coatings of rigid aromatic polymers should select TE-acid as a co-monomer or precursor for its solubility-enabling TEG chains.

MOF Synthesis Targeting Low-Symmetry, Large-Pore Frameworks (Kagome Topology)

In pillared Zn-DABCO MOF systems, the length and flexibility of cross-linked terephthalate ligands control the resulting network topology, with longer, flexible tethers favoring the formation of the kagome (kgm) architecture over the default pcu net [1]. Although direct evidence with TE-acid remains to be published, the class-level inference is strong: TE-acid, with its extended and flexible tri(ethylene glycol) side chains, is a high-potential linker candidate for accessing low-symmetry, large-pore MOF topologies. Researchers pursuing novel porous materials for gas storage or separation should consider TE-acid as a strategic alternative to rigid, short-linker terephthalate derivatives.

Thermally Resilient Yet Melt-Processable Polyester Design

The unique thermal property trend of poly(oligoethylene glycol terephthalate)s—where increasing OEG chain length simultaneously lowers Tg (improving processability) and raises Td,5% (improving thermal stability)—makes TE-acid-derived polymers attractive for applications requiring both low-temperature processing and high-temperature service [1]. Specifically, P4EGT exhibits a Tg of -29 °C (suitable for room-temperature flexibility) and a Td,5% of 381 °C (sufficient for high-temperature applications). This opposing thermal behavior, unattainable with shorter-chain analogs like P2EGT (Tg -8 °C, Td,5% 363 °C), positions TE-acid as the preferred monomer when both melt-processability and thermal resilience are required.

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